Phenyl(4-methylbenzyl) sulfone
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Overview
Description
Phenyl(4-methylbenzyl) sulfone is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(4-methylbenzyl) sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides. For example, the oxidation of phenyl(4-methylbenzyl) sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate can yield the corresponding sulfone . Another method involves the sulfonylation of aromatic compounds, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base .
Industrial Production Methods
Industrial production of sulfones often involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic methods, such as those involving palladium catalysts, have also been explored for the efficient production of sulfones .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-methylbenzyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction of the sulfone can yield the corresponding sulfide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfone under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides, while reduction yields sulfides .
Scientific Research Applications
Phenyl(4-methylbenzyl) sulfone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Sulfones have been explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Materials Science: Sulfones are used in the development of high-performance polymers and materials due to their thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which phenyl(4-methylbenzyl) sulfone exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent functional groups, facilitating various chemical transformations . In biological systems, sulfones can interact with enzymes and proteins, potentially modulating their activity .
Comparison with Similar Compounds
Phenyl(4-methylbenzyl) sulfone can be compared with other similar compounds such as:
Phenyl sulfone: Lacks the methyl group on the benzyl ring, which can influence its reactivity and applications.
Benzyl phenyl sulfone: Similar structure but with different substituents, leading to variations in chemical behavior.
Methyl phenyl sulfone: Contains a methyl group on the phenyl ring, affecting its chemical properties.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-9-13(10-8-12)11-17(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHANKFHVYWTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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